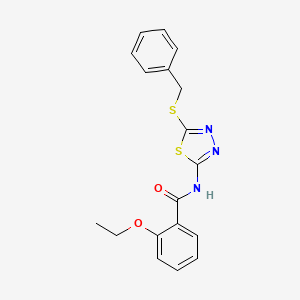

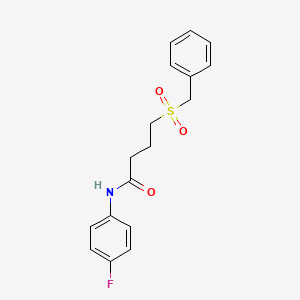

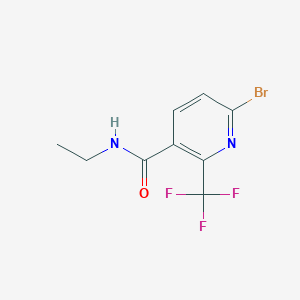

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the CAS number 477871-36-6 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one was prepared by condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium .Scientific Research Applications

Analgesic Activity

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is related to 1-benzofuran derivatives which have shown considerable analgesic activity. This is evident in the study of substituted 1-benzofurans and 1-benzothiophenes, which include derivatives similar to the compound (Rádl et al., 2000).

Antimitotic Agents

The compound is structurally similar to ethyl carbamates that have been studied as antimitotic agents. Chiral isomers of related carbamates have shown activity in biological systems, indicating potential applications in cancer research (Temple & Rener, 1992).

Enantiomeric Neolignans

Compounds structurally related to this compound, such as enantiomeric neolignans from Lobelia Chinensis, have been isolated and studied, indicating the relevance of such structures in natural product chemistry (Chen et al., 2010).

Anticholinesterase Activity

Benzofuran derivatives, similar to the compound , have been evaluated for their anticholinesterase action, showing potential applications in neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

Semiconductor and Biological Properties

The synthesis of new benzofuran derivatives has been linked to applications ranging from semiconductor properties to biological properties. This includes compounds like 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, which are closely related to the compound of interest (Coskun et al., 2022).

Photochemical Reactions

Benzofurans, which are structurally related to this compound, have been studied for their photochemical reactions, indicating potential applications in photochemistry and material sciences (Georgarakis et al., 1971).

Mechanism of Action

Mode of Action

Benzofuran derivatives often exert their effects through interactions with various enzymes and receptors in the body .

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .

Properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12-7-9-15(10-8-12)20-19(21)23-13(2)17-11-14-5-4-6-16(22-3)18(14)24-17/h4-11,13H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJCRPOVWUQUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC(C)C2=CC3=C(O2)C(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)